molecular formula C16H14O2 B3186288 4-[2-(4-Formylphenyl)ethyl]benzaldehyde CAS No. 1220-08-2

4-[2-(4-Formylphenyl)ethyl]benzaldehyde

Cat. No.: B3186288
CAS No.: 1220-08-2
M. Wt: 238.28 g/mol
InChI Key: OIFGRECGCKJKMR-UHFFFAOYSA-N
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Description

4-[2-(4-Formylphenyl)ethyl]benzaldehyde is a bifunctional aromatic aldehyde characterized by two benzaldehyde moieties linked via an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of macrocyclic compounds, polymers, and ligands for coordination chemistry . Its structure allows for dual reactivity at the aldehyde groups, enabling applications in cross-coupling reactions and supramolecular assemblies.

Properties

CAS No.

1220-08-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-[2-(4-formylphenyl)ethyl]benzaldehyde

InChI

InChI=1S/C16H14O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H,1-2H2

InChI Key

OIFGRECGCKJKMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethylene Glycol-Linked Dialdehydes
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: This analog replaces the ethyl linker with a flexible ethylene glycol chain, enhancing water solubility and altering conformational flexibility. The extended ether chain facilitates hydrogen bonding, impacting crystallization behavior .
  • 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (EDDA) : The acetylene linker introduces rigidity and linearity, promoting π-conjugation. This compound is pivotal in synthesizing covalent organic frameworks (COFs) for photocatalysis due to its planar geometry and electronic delocalization .
Heterocyclic and Aromatic Modifications
  • trans-2-[2-(4-Formylphenyl)ethenyl]benzimidazole : Incorporation of a benzimidazole ring via a vinyl linker enhances fluorescence properties and biological activity. The conjugated system increases stability against oxidation compared to alkyl-linked analogs .
  • 4-(4-Phenylphenyl)benzaldehyde (p-Terphenyl-4-carbaldehyde) : The terphenyl structure introduces steric bulk, reducing solubility in polar solvents but improving thermal stability. This analog is used in liquid crystal formulations .
Functionalized Substituents
  • 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde : The piperidine moiety introduces basicity, improving solubility in acidic media. This modification is exploited in pharmaceutical intermediates targeting neurological receptors .
  • Diethyl(4-formylphenyl)phosphonate : The phosphonate group enhances chelation properties, making this compound a ligand for transition-metal catalysts. It also exhibits improved hydrolytic stability compared to aldehyde-only analogs .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Melting Point (°C)
4-[2-(4-Formylphenyl)ethyl]benzaldehyde 266.3 Ethyl linker Low in water ~120–125 (est.)
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde 234.25 Acetylene linker Insoluble 210–212
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde 342.34 Ethylene glycol chain Moderate (DMF) 85–87
4-(4-Phenylphenyl)benzaldehyde 258.31 Terphenyl group Low (THF) 160–162

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